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In the landscape of gas chromatography (GC), particularly in the analysis of hydrocarbon
mixtures, the precise identification of compounds is paramount. Retention time (t_R) serves as
a fundamental parameter for this purpose. However, absolute retention times can fluctuate
between different instruments, columns, and analytical runs due to minor variations in
temperature, flow rate, and other experimental conditions.[1][2] To overcome this, the use of
reference compounds to calculate relative retention times and retention indices provides a
more robust and transferable method for compound identification.[1][3][4] This guide explores
the use of undecane (n-C11) as a reference standard for determining the retention behavior of
other n-alkanes.

Undecane is a suitable internal standard for the analysis of other C10-C12 hydrocarbons due
to its well-defined boiling point (196 °C) and predictable elution behavior.[5][6] By comparing
the retention times of other alkanes to that of undecane, a standardized retention profile can
be established, aiding in the qualitative analysis of complex hydrocarbon samples.

Comparative Retention Data of n-Alkanes Relative
to Undecane

The following table summarizes the retention times for a series of n-alkanes, with their retention
times presented relative to undecane. This data is derived from a gas chromatography-mass
spectrometry (GC-MS) analysis. The relative retention time (RRT) is calculated as:

RRT =t_R (alkane) / t_R (undecane)
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) ] ] Relative Kovats
n-Alkane Chemical Re-tentlon Time Retention Time Retention
Formula (min)
(vs. Undecane) Index (l)
n-Decane C10H22 7.5 0.81 1000
n-Undecane Cl1H24 9.3 1.00 1100
n-Dodecane C12H26 11.4 1.23 1200
n-Tridecane C13H28 13.9 1.49 1300
n-Tetradecane C14H30 16.6 1.78 1400
n-Pentadecane C15H32 19.4 2.09 1500
n-Hexadecane C1l6H34 22.2 2.39 1600
n-Heptadecane C17H36 24.9 2.68 1700
n-Octadecane C18H38 27.6 2.97 1800
n-Nonadecane C19H40 30.1 3.24 1900
n-Eicosane C20H42 325 3.49 2000
n-Heneicosane C21H44 34.8 3.74 2100
n-Docosane C22H46 37.0 3.98 2200
n-Tricosane C23H48 39.1 4.20 2300
n-Tetracosane C24H50 41.2 4.43 2400
n-Pentacosane C25H52 43.1 4.63 2500
n-Hexacosane C26H54 44.9 4.83 2600
n-Heptacosane C27H56 46.8 5.03 2700
n-Octacosane C28H58 48.4 5.20 2800
n-Nonacosane C29H60 49.6 5.33 2900
n-Tricontane C30H62 50.9 5.47 3000
n-Hentriacontane  C31H64 52.2 5.61 3100
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n-Dotriacontane C32H66 53.4 5.74 3200
n-Tritriacontane C33H68 54.9 5.90 3300
n_

) C34H70 56.6 6.09 3400
Tetratriacontane
n_

) C35H72 58.6 6.30 3500

Pentatriacontane

Data adapted from a GC-MS analysis of n-alkanes.[7] The Kovats Retention Index is a
standardized, dimensionless value that is defined as 100 times the carbon number for n-
alkanes.[3][8]

The Role of Kovats Retention Index

The Kovats Retention Index (I) is a widely adopted method for standardizing retention times.[3]
It relates the retention time of an analyte to those of bracketing n-alkanes. For an n-alkane, the
Kovats index is simply its carbon number multiplied by 100.[1][4] For any other compound, its
retention index is calculated by logarithmic interpolation of its adjusted retention time between
the adjusted retention times of two consecutive n-alkanes.[3]

The formula for the Kovats Retention Index (1) under isothermal conditions is:

I =100 * [n + (log(tR(unknown) ) - log(t'R(n))) / (log(t'R(N) ) - log(t'R(n)))]

Where:

e nis the carbon number of the n-alkane eluting before the unknown compound.
» N is the carbon number of the n-alkane eluting after the unknown compound.

o _t'Ris the adjusted retention time (retention time of the compound minus the retention time
of an unretained compound).

For temperature-programmed gas chromatography, a linear interpolation is used.[2]

Experimental Protocol for n-Alkane Analysis
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The following is a representative experimental protocol for the analysis of n-alkanes using gas
chromatography.

1. Standard Preparation: A standard mixture of n-alkanes (e.g., C10 to C40) is prepared in a
suitable solvent such as hexane or dichloromethane.[9] The concentration of each alkane
should be within the linear dynamic range of the detector, typically in the range of 5 to 100 nmol
injected on-column.

2. Gas Chromatography (GC) System: A gas chromatograph equipped with a flame ionization
detector (FID) or a mass spectrometer (MS) is used.

3. Chromatographic Conditions:

e Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m length x
0.25 mm internal diameter x 0.25 um film thickness), is commonly used for alkane
separation.[9]

o Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0
mL/min).[9][10]

« Injection: A splitless or split injection can be used, with an injector temperature of around
290-300 °C.[10][11]

o Oven Temperature Program: A temperature program is employed to ensure the elution of a
wide range of alkanes. A typical program starts at a lower temperature (e.g., 60-80 °C), holds
for a few minutes, and then ramps up to a final temperature (e.g., 300-320 °C) at a rate of
10-15 °C/min, followed by a final hold period.[9][10]

e Detector:
o FID: The detector temperature is typically set around 265 °C.[12]

o MS: The ion source temperature is set around 200-230 °C, and the mass spectrometer is
operated in electron impact (El) mode.[9][10] For quantitative analysis, selected ion
monitoring (SIM) of characteristic alkane fragment ions (m/z 57, 71, 85) can be used.[7]
[10]
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4. Data Analysis: The retention time of each n-alkane in the standard mixture is recorded. The
retention times of unknown compounds in a sample can then be compared to this standard
calibration to determine their relative retention times and calculate their Kovats Retention
Indices.

Workflow for Determining Alkane Retention Times

The following diagram illustrates the general workflow for using a series of n-alkanes, including
undecane, as a reference for determining the retention times and retention indices of other
compounds.
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Caption: Workflow for alkane analysis using a reference standard.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b072203?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Logical Relationship for Retention Index Calculation

The determination of the Kovats Retention Index for an unknown compound is based on its
elution relative to two bracketing n-alkanes.
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Click to download full resolution via product page

Caption: Logical flow for calculating the Kovats Retention Index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. phytochemia.com [phytochemia.com]

2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu
(Europe) [shimadzu.eu]

3. Kovats retention index - Wikipedia [en.wikipedia.org]

4. agilent.com [agilent.com]

5. Undecane - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b072203?utm_src=pdf-body-img
https://www.benchchem.com/product/b072203?utm_src=pdf-custom-synthesis
https://phytochemia.com/en/2014/08/25/gc-analysis-part-iv-retention-indices/
https://www.shimadzu.eu/service-support/technical-support/gas-chromatograph-mass-spectrometry/analysis-results/retention/retention.html
https://www.shimadzu.eu/service-support/technical-support/gas-chromatograph-mass-spectrometry/analysis-results/retention/retention.html
https://en.wikipedia.org/wiki/Kovats_retention_index
https://www.agilent.com/cs/library/support/Documents/RT.pdf
https://en.wikipedia.org/wiki/Undecane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

6. The use of linear expressions of solute boiling point versus retention to indicate special
interactions with the molecular rings of modified cyclodextrin phases in gas chromatography
- PubMed [pubmed.ncbi.nim.nih.gov]

o 7.researchgate.net [researchgate.net]
o 8. Chempendix - Retention Indexes [sites.google.com]
e 9. academic.oup.com [academic.oup.com]

e 10. ACP - Characteristics of particulate-bound n-alkanes indicating sources of PM2.5 in
Beijing, China [acp.copernicus.org]

e 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
e 12. GC Analysis of C5-C12 n-Alkanes and BTEX on SUPELCOWAX® 10 [sigmaaldrich.com]

« To cite this document: BenchChem. [Undecane as a Chromatographic Landmark: A
Comparative Guide to n-Alkane Retention Times]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b072203#undecane-as-a-reference-for-
retention-times-of-other-alkanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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